molecular formula C8H10N2O2 B6160115 methyl 3-amino-4-methylpyridine-2-carboxylate CAS No. 1263059-97-7

methyl 3-amino-4-methylpyridine-2-carboxylate

Cat. No.: B6160115
CAS No.: 1263059-97-7
M. Wt: 166.18 g/mol
InChI Key: XWOOPOCUPJRWBN-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Heterocyclic Chemistry

Pyridine and its derivatives are fundamental pillars of heterocyclic chemistry. The pyridine nucleus is a six-membered heteroaromatic ring structurally analogous to benzene, with one CH group replaced by a nitrogen atom. This substitution has profound effects on the molecule's chemical properties, making the pyridine ring electron-deficient and imparting a basic character due to the lone pair of electrons on the nitrogen atom. nih.govresearchgate.net

This unique electronic nature makes pyridine derivatives exceptionally versatile. They serve as crucial scaffolds in a myriad of applications, from medicinal chemistry to materials science. nih.govresearchgate.net The pyridine ring is a common motif in many natural products, including alkaloids and vitamins, and is a core component of numerous pharmaceutical drugs. nih.govnih.gov The ability to functionalize the pyridine ring at various positions allows chemists to fine-tune the steric and electronic properties of the resulting molecules, leading to a vast chemical space for exploration. rsc.org

Within this broad family, aminopyridine carboxylic acids and their esters, such as methyl 3-amino-4-methylpyridine-2-carboxylate, represent a particularly important subclass. The presence of both an amino (-NH₂) group (a nucleophile and a base) and a carboxylate (-COOCH₃) group (an electrophilic center) on the same pyridine scaffold creates a bifunctional molecule with significant potential as a building block in organic synthesis. researchgate.netrsc.org These functional groups can be readily modified to construct more complex molecular architectures, making them valuable intermediates for creating libraries of compounds for drug discovery and other applications. nih.gov

Significance and Research Rationale for this compound

The primary significance of compounds like this compound lies in their role as versatile synthetic intermediates. The arrangement of the amino, methyl, and carboxylate groups on the pyridine ring allows for a range of chemical transformations. For instance, the amino group can undergo acylation, alkylation, or diazotization reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

The rationale for the synthesis and study of such compounds is often driven by the search for new bioactive molecules. Pyridine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. tandfonline.com The specific substitution pattern of this compound could potentially lead to novel therapeutic agents. For example, related aminopyridine derivatives have been investigated as key intermediates in the synthesis of drugs like Nevirapine, an anti-HIV agent. sarchemlabs.comnih.gov

Furthermore, substituted pyridine carboxylates are explored for their potential as enzyme inhibitors. nih.gov The pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors, while the amino group can be a hydrogen bond donor, allowing these molecules to interact with the active sites of biological targets like kinases or proteases. The specific isomer, this compound, would be a candidate for such investigations, with researchers aiming to understand how its particular structure influences biological activity.

Overview of Current Academic Research Landscape concerning this compound

However, the broader research landscape for closely related aminopyridine carboxylate isomers is exceptionally active. For instance, significant research has been conducted on:

3-Aminopyridine-2-carboxylic acid methyl ester : This isomer, lacking the methyl group at the 4-position, is used as an organic synthesis intermediate. chemicalbook.com

4-Aminopyridine-2-carboxylic acid and its esters : These compounds are recognized as versatile intermediates for pharmaceuticals, particularly those targeting neurological disorders. chemicalbook.com

2-Amino-4-methylpyridine-3-carboxylate : Another structural isomer that is commercially available and cataloged for research purposes. guidechem.com

Research in this area generally focuses on developing novel synthetic routes to access these functionalized pyridines and on exploring their utility as building blocks for more complex molecules. researchgate.netrsc.org There is a strong emphasis on their application in medicinal chemistry, where they are used to generate libraries of compounds for screening against various diseases. The ongoing interest in pyridine-based drugs ensures that the synthesis and evaluation of novel isomers, including this compound, will remain a pertinent area of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-4-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-4-10-7(6(5)9)8(11)12-2/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOOPOCUPJRWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Methyl 3 Amino 4 Methylpyridine 2 Carboxylate

Established Synthetic Routes to Methyl 3-amino-4-methylpyridine-2-carboxylate

The synthesis of this compound is not extensively documented in publicly available literature. However, a plausible pathway can be constructed based on established synthetic routes for its core structure, 3-amino-4-methylpyridine (B17607), and subsequent functionalization of the pyridine (B92270) ring.

Multi-Step Synthesis Approaches to this compound

A feasible multi-step synthesis of this compound would logically proceed through the initial formation of a key intermediate, 3-amino-4-methylpyridine, followed by the introduction of the methyl carboxylate group at the C-2 position.

One potential route involves the synthesis of 2-chloro-3-amino-4-methylpyridine (B1178857) as an intermediate. This compound can be synthesized through various methods, including the chlorination of 3-amino-4-methylpyridine using agents like hydrogen peroxide in hydrochloric acid. guidechem.comgoogle.com Once 2-chloro-3-amino-4-methylpyridine is obtained, a subsequent palladium-catalyzed methoxycarbonylation reaction could be employed. This common organometallic cross-coupling reaction would replace the chlorine atom at the 2-position with a methoxycarbonyl group (-COOCH₃) to yield the final product. This strategic approach leverages the reactivity of a halogenated precursor to introduce the desired ester functionality.

Another hypothetical route begins with a different precursor, such as 2-chloro-4-methyl-3-nitropyridine. The synthesis of this precursor has been described in the literature. google.com From this starting material, the nitro group could be reduced to an amino group, yielding 2-chloro-3-amino-4-methylpyridine. As in the previous example, this intermediate could then undergo palladium-catalyzed methoxycarbonylation to afford this compound.

One-Pot Synthesis Protocols for this compound

A review of the available scientific literature and patent databases does not reveal any established one-pot synthesis protocols specifically for this compound. The multi-step nature of the plausible synthetic routes, which require distinct reaction conditions for the formation of the pyridine core and the subsequent C-2 functionalization, makes a one-pot process inherently challenging.

Regioselective Synthesis Strategies for this compound

Achieving regioselectivity is a critical challenge in the synthesis of polysubstituted pyridines. In the case of this compound, the primary challenge lies in selectively introducing the carboxylate group at the C-2 position. The directing effects of the existing amino and methyl groups on the pyridine ring are significant. The amino group at C-3 is a powerful activating group that directs electrophilic substitution to the ortho (C-2, C-4) and para (C-6) positions. The methyl group at C-4 is also an activating group, directing to its ortho positions (C-3, C-5).

This complex electronic landscape makes direct electrophilic carboxylation of 3-amino-4-methylpyridine at the C-2 position difficult to control. A more viable regioselective strategy involves installing a functional group at the C-2 position that can later be converted to a carboxylate. The synthesis of 2-chloro-3-amino-4-methylpyridine is a prime example of this strategy. guidechem.comgoogle.com The chlorination of 3-amino-4-methylpyridine can be achieved with high regioselectivity at the C-2 position, providing a key intermediate that locks in the desired substitution pattern for subsequent conversion to the target ester.

Precursor Compounds and their Derivatization in the Synthesis of this compound

The synthesis of the core precursor, 3-amino-4-methylpyridine, is well-documented and serves as the foundation for producing the target molecule. Several distinct synthetic pathways to this key intermediate have been developed.

One prominent method starts with 4-picoline-3-boronic acid. patsnap.comgoogle.com This precursor undergoes a one-step reaction with an ammonia (B1221849) source, such as aqueous ammonia or an inorganic ammonium (B1175870) salt, in the presence of a metal oxide catalyst to yield 3-amino-4-methylpyridine. patsnap.comgoogle.com This approach is noted for its simple reaction process, mild conditions, and high product yields. patsnap.com

Another established route utilizes 3-halo-4-picoline (where the halogen is typically bromine or chlorine) as the starting material. google.com This precursor is subjected to amination by reacting it with ammonia, often in the presence of a copper salt catalyst like copper sulfate (B86663), at elevated temperature and pressure. google.com This method can achieve very high yields, with reports of up to 95%. google.com

A more traditional, though often less efficient, approach begins with 4-methylpyridine (B42270) (γ-picoline). This route typically involves nitration to form 3-nitro-4-methylpyridine, followed by a reduction of the nitro group to an amino group, often using a palladium on carbon (Pd/C) catalyst. google.com However, this method can suffer from harsh reaction conditions and challenges in controlling the regioselectivity of the initial nitration step. google.comgoogle.com

Optimization of Synthetic Conditions for this compound

Catalyst Systems and Reaction Kinetics in this compound Synthesis

The synthesis of 3-amino-4-methylpyridine from 4-picoline-3-boronic acid has been the subject of considerable optimization, particularly concerning catalyst systems. A variety of metal oxides have been shown to effectively catalyze the amination reaction. patsnap.comgoogle.com These include copper(I) oxide, copper(II) oxide, silver oxide, cobalt oxide, and zinc oxide. patsnap.comgoogle.com The choice of catalyst, along with the ammonia source (e.g., aqueous ammonia, ammonium chloride, ammonium sulfate, ammonium carbonate), can significantly influence reaction time and yield. patsnap.comgoogle.com Reactions are typically run at room temperature for durations ranging from one to six hours. patsnap.com

The following tables summarize findings from patent literature on the synthesis of 3-amino-4-methylpyridine from 4-picoline-3-boronic acid, showcasing the impact of different catalyst and reagent combinations on reaction outcomes.

Table 1: Synthesis of 3-amino-4-methylpyridine using Various Ammonia Sources patsnap.comgoogle.com
CatalystAmmonia SourceSolventReaction Time (h)Yield (%)
Copper(I) OxideAmmonia (28%)Methanol (B129727)295
Silver OxideAmmonia (28%)Methanol1-
Copper(II) OxideAmmonium SulfateAcetonitrile/Water485
Zinc OxideAmmonium ChlorideEthanol (B145695)/Water684
Red Copper OxideAmmonium CarbonateWater486
Cobalt OxideAmmonium AcetateMethanol/Water488

For the synthesis from 3-bromo-4-methylpyridine (B15001), a copper sulfate catalyst is preferred. google.com This reaction requires more forcing conditions, with temperatures around 160°C and elevated pressure (5 atm of ammonia gas), but proceeds with a high yield of 95% over 8 hours. google.com

Table 2: Synthesis of 3-amino-4-methylpyridine from 3-Halo-4-picoline google.com
Starting MaterialCatalystSolventTemperature (°C)Time (h)Yield (%)
3-bromo-4-methylpyridineCopper SulfateMethanol160895
3-bromo-4-methylpyridineCopper SulfateConcentrated Ammonia Water180890
3-chloro-4-methylpyridineCopper SulfateMethanol1802473

Solvent Effects and Reaction Efficiency in this compound Synthesis

The choice of solvent plays a critical role in the synthesis of substituted pyridines, significantly influencing reaction rates, yields, and the ease of product isolation. In the synthesis of the related 3-amino-4-methylpyridine, various solvents have been investigated to optimize reaction efficiency.

For the amination of 3-halo-4-methylpyridine, methanol is a commonly used solvent, providing a good medium for the dissolution of reactants and facilitating the catalytic process. google.com In a specific example, the reaction of 3-bromo-4-methylpyridine with ammonia in methanol under pressure at 160°C resulted in a 95% yield. google.com The use of concentrated ammonia water as both a reagent and a solvent has also been reported, leading to a 90% yield when the reaction is conducted at 180°C. google.com

A patented method for synthesizing 3-amino-4-methylpyridine from 4-picoline-3-boronic acid highlights the use of a variety of solvents, including water, methanol, ethanol, acetonitrile, chloroform, and DMF, or any mixture thereof. patsnap.com This flexibility in solvent choice allows for the optimization of reaction conditions based on the specific inorganic amide and metal oxide catalyst used. The table below summarizes the effect of different solvent and reagent combinations on the yield of 3-amino-4-methylpyridine in this one-step synthesis method. patsnap.com

Ammonia SourceCatalystSolvent(s)Reaction Time (h)Yield (%)
Ammoniacal liquorRed copper oxideMethanol295
Ammoniacal liquorSilver suboxideMethanol195
Ammonium sulfateCupric oxideAcetonitrile, Water485
Ammonium chlorideZinc oxideEthanol, Water684
Volatile saltRed copper oxideWater486
Ammonium acetateCobalt oxideMethanol, Water488

The data clearly indicates that high yields can be achieved in various solvent systems, with methanol and mixtures containing water being particularly effective. The choice of solvent can also influence the reaction time, with some combinations leading to complete reaction in as little as one hour. The efficiency of these reactions is further enhanced by the use of metal oxide catalysts, which are crucial for facilitating the amination process.

Scalability and Industrial Relevance of this compound Production

The industrial relevance of this compound is intrinsically linked to its utility as a building block in the synthesis of high-value products, particularly pharmaceuticals. The parent compound, 3-amino-4-methylpyridine, is a key intermediate in the synthesis of Nevirapine, an anti-AIDS drug. google.compatsnap.com This established application underscores the industrial importance of scalable and efficient synthetic routes to this class of compounds.

The scalability of a synthetic process is a critical factor for its industrial application. Methods that are difficult to perform on a large scale, require harsh reaction conditions, or utilize expensive and non-recyclable reagents are generally not viable for industrial production. For instance, some earlier methods for the synthesis of 3-amino-4-methylpyridine involved the use of trifluoroacetic anhydride (B1165640), which is costly and difficult to recycle, making the process unsuitable for industrial scale-up. patsnap.com Similarly, reactions requiring extremely low temperatures, such as -78°C, are often challenging to implement in an industrial setting. google.com

The development of synthetic methods that are simple, proceed under mild conditions, and provide high yields is therefore a primary focus of industrial process chemistry. The one-step synthesis of 3-amino-4-methylpyridine from 4-picoline-3-boronic acid is a prime example of a process designed with industrial scalability in mind. It avoids harsh conditions and expensive reagents, offering a more sustainable and economically viable route. patsnap.com The ability to achieve high yields in relatively short reaction times using various accessible solvents further enhances its industrial appeal.

The synthesis of 3-amino-4-methylpyridine via the amination of 3-halo-4-methylpyridines in an autoclave is another example of a scalable industrial process. google.com While it requires high pressure and temperature, these are standard conditions in industrial chemical manufacturing. The high yields achieved in these processes significantly reduce the production cost of the final active pharmaceutical ingredient.

Chemical Transformations and Reactivity of Methyl 3 Amino 4 Methylpyridine 2 Carboxylate

Reactivity of the Amino Functional Group in Methyl 3-amino-4-methylpyridine-2-carboxylate

The amino group at the 3-position of the pyridine (B92270) ring is a key site of reactivity, readily participating in reactions typical of aromatic amines.

Acylation and Alkylation Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with a variety of electrophiles. Acylation reactions, for instance with acid chlorides or anhydrides, would be expected to form the corresponding amide. Similarly, alkylation with alkyl halides would introduce alkyl substituents onto the amino group. The reactivity of the amino group in these reactions is influenced by the electronic effects of the other substituents on the pyridine ring. The electron-donating 4-methyl group enhances the nucleophilicity of the amino group, while the electron-withdrawing 2-methyl carboxylate group diminishes it.

Cyclization Reactions Involving the Amino Group (e.g., [4+1]-Cyclization)

The 3-amino-4-methylpyridine (B17607) scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, such as 6-azaindoles, through formal [4+1] cyclization reactions. digitellinc.comrsc.org In these reactions, the 3-amino and 4-methyl groups act as a four-atom component that reacts with a one-atom electrophile. A notable example is the reaction with trifluoroacetic anhydride (B1165640) (TFAA), which serves as both a trifluoroacetylating agent and a C1-bielectrophile. digitellinc.comchemrxiv.org

The reaction is proposed to proceed through the initial trifluoroacylation of the amino group, followed by the formation of a 1-(trifluoroacetyl)pyridin-1-ium salt. This intermediate activates the 4-methyl group for cyclization. digitellinc.com The presence of a substituent at the β-position (equivalent to the 2-position in this compound), such as a CO₂Et group, has been reported to not interfere with this cyclization reaction. digitellinc.com However, substituents at the α-position (the 6-position) can hinder the reaction by sterically preventing the formation of the pyridinium (B92312) salt intermediate. digitellinc.com

Other C1 electrophiles, such as difluoroacetic anhydride (DFAA) and the Vilsmeier-Haack reagent (VHR), can also participate in similar cyclizations to form the corresponding 6-azaindole (B1212597) systems. rsc.orgchemrxiv.org

ElectrophileProductReference
Trifluoroacetic anhydride (TFAA)2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole derivatives digitellinc.comchemrxiv.org
Difluoroacetic anhydride (DFAA)6-Azaindole derivatives rsc.orgchemrxiv.org
Vilsmeier-Haack reagent (VHR)3-Formyl-6-azaindole chemrxiv.org
This table presents data for the cyclization of 3-amino-4-methylpyridines. The presence of the methyl carboxylate group at the 2-position is not expected to inhibit these reactions.

Transformations of the Ester Functional Group in this compound

The methyl carboxylate group at the 2-position is susceptible to a range of transformations characteristic of esters.

Hydrolysis and Transesterification Reactions

Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-4-methylpyridine-2-carboxylic acid. The ease of hydrolysis will depend on the reaction conditions.

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a feasible transformation. This can be catalyzed by either acids or bases. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) in the presence of a suitable catalyst would yield ethyl 3-amino-4-methylpyridine-2-carboxylate. The choice of alcohol and catalyst can be tailored to achieve the desired ester. organic-chemistry.org

Reduction and Amidation of the Carboxylate Moiety

The ester group can be reduced to the corresponding primary alcohol, (3-amino-4-methylpyridin-2-yl)methanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Amidation of the ester can be achieved by reaction with amines to form the corresponding amides. This reaction can be facilitated by direct coupling methods, for instance, by converting the ester to the corresponding carboxylate salt and then treating it with an amine in the presence of a coupling agent like HBTU. organic-chemistry.orgnih.gov This approach is particularly useful when the corresponding carboxylic acid or acyl chloride is unstable. nih.gov

Pyridine Ring Reactivity and Electrophilic/Nucleophilic Substitution Patterns of this compound

The pyridine ring in this compound is activated towards electrophilic substitution by the electron-donating amino and methyl groups, and deactivated by the electron-withdrawing methyl carboxylate group. The positions for substitution will be determined by the directing effects of these substituents.

The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the positions ortho to the amino group are the 2- and 4-positions, and the para position is the 6-position. The methyl group is also an activating group, directing to its ortho and para positions (the 3- and 5-positions). The methyl carboxylate group is a deactivating group and a meta-director.

Considering the combined effects, the most likely positions for electrophilic attack are the 5- and 6-positions of the pyridine ring, which are activated by the amino and/or methyl groups and are not sterically hindered.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is also possible, particularly if a good leaving group is present. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of the electron-withdrawing methyl carboxylate group would further enhance the ring's susceptibility to nucleophilic attack, especially at the positions ortho and para to it. For instance, if a halogen were present at the 6-position, it could potentially be displaced by a nucleophile.

Metal-Catalyzed Transformations and Cross-Coupling Reactions of this compound Derivatives

Derivatives of this compound, particularly halogenated analogues, are expected to be excellent substrates for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. While aminopyridines can sometimes be challenging substrates in metal-catalyzed reactions due to their chelating properties, appropriate choice of ligands and reaction conditions can overcome these difficulties. acs.orgrsc.org

Palladium-catalyzed cross-coupling reactions are particularly relevant. For instance, a bromo-substituted derivative of this compound could readily participate in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of aryl, alkynyl, alkenyl, and amino substituents, respectively, onto the pyridine core, leading to a diverse array of complex molecules. scirp.orgnih.govwikipedia.org

The following table summarizes potential metal-catalyzed cross-coupling reactions of a hypothetical bromo-derivative of this compound, based on analogous reactions reported for other aminopyridine systems.

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst/Ligand System (Example)Expected Product
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / BaseAryl-substituted aminopyridine
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI / BaseAlkynyl-substituted aminopyridine
HeckAlkenePd(OAc)₂ / P(o-tol)₃ / BaseAlkenyl-substituted aminopyridine
Buchwald-HartwigAminePd₂(dba)₃ / XPhos / BaseAmino-substituted aminopyridine

Copper-catalyzed reactions, such as the Ullmann condensation, could also be employed for the formation of C-N and C-O bonds. Furthermore, rhodium and iridium catalysts have been shown to be effective in C-H activation and functionalization reactions of N-aryl-2-aminopyridines, suggesting that direct functionalization of the pyridine ring of this compound or its derivatives may be possible. rsc.org

Mechanistic Insights into Reactions of this compound

The mechanisms of reactions involving this compound are largely analogous to those of other substituted pyridines. In metal-catalyzed cross-coupling reactions, the general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nobelprize.org

For a palladium-catalyzed Suzuki-Miyaura coupling of a bromo-derivative, the mechanism would likely proceed as follows:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the aminopyridine derivative to form a Pd(II) complex.

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The presence of the amino group can influence the reaction mechanism. It can coordinate to the metal center, potentially affecting the catalyst's reactivity and the regioselectivity of the reaction. In some cases, the amino group can act as a directing group in C-H activation reactions. rsc.org

In cyclization reactions, the amino group typically acts as a nucleophile. For example, in the formation of fused heterocycles, the amino group can attack an electrophilic center, either intramolecularly or intermolecularly, to initiate ring closure. The ester group can also play a role in these transformations, for instance, by being converted to a more reactive intermediate or by influencing the electronic properties of the pyridine ring.

Recent studies on the electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines to form 6-azaindoles have provided mechanistic insights that could be relevant. It was found that the reaction is driven by the preliminary formation of a 1-(trifluoroacetyl)pyridin-1-ium salt, which activates the methyl group for subsequent reaction. digitellinc.comchemrxiv.org This suggests that the pyridine nitrogen's reactivity is a key factor in certain transformations.

The following table lists the chemical compounds mentioned in this article.

Applications in Organic Synthesis and Heterocyclic Chemistry

Methyl 3-amino-4-methylpyridine-2-carboxylate as a Building Block for Complex Heterocyclic Systems

The strategic placement of reactive functional groups makes this compound an ideal precursor for constructing intricate heterocyclic frameworks. The interplay between the nucleophilic amino group, the potentially reactive methyl group, and the versatile ester moiety allows for a variety of cyclization strategies to access novel fused ring systems.

Synthesis of Fused Pyridine (B92270) Derivatives and Polycyclic Systems

A significant application of aminopyridine scaffolds is in the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. Derivatives of 3-amino-4-methylpyridine (B17607) are particularly effective in formal [4+1] cyclization reactions for synthesizing 6-azaindoles. In a notable one-pot, metal-free approach, 3-amino-4-methylpyridines react with trifluoroacetic anhydride (B1165640) (TFAA) to produce 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. chemrxiv.orgrsc.org In this transformation, TFAA acts as a C1-bielectrophile and also as a trifluoroacetylating agent. chemrxiv.org This reaction proceeds through a proposed mechanism involving the formation of a trifluoroacylated pyridinium (B92312) salt, which activates the C4-methyl group for cyclization. chemrxiv.org This method avoids the need for strong organolithium bases typically required for methyl group activation, thus tolerating a wider range of functional groups. chemrxiv.org

Beyond azaindoles, the aminopyridine core is fundamental to the synthesis of other fused systems like pyrido[3,4-d]pyrimidines. nih.gov Synthetic routes often begin with the nitration of a 2-amino-4-picoline precursor, followed by a series of functional group manipulations—including chlorination, carboxylation, and reduction—to build the pyrimidine (B1678525) ring onto the pyridine frame. nih.gov These multi-step sequences highlight the utility of substituted pyridines in generating complex polycyclic structures of significant chemical interest.

Fused SystemReagents/MethodKey Features
6-Azaindoles Trifluoroacetic Anhydride (TFAA) / [4+1] CyclizationMetal-free, scalable, one-pot synthesis. chemrxiv.org
Pyrido[3,4-d]pyrimidines Multi-step synthesis from 2-amino-4-picolineInvolves nitration, chlorination, and cyclization. nih.gov
Pyrido[2,3-d]pyrimidines Condensation with various reagentsA versatile scaffold in medicinal chemistry. nih.govmdpi.com

Role in Constructing Diverse Chemical Scaffolds

The utility of this compound extends to the construction of a wide array of chemical scaffolds. The three functional groups—amino, methyl, and ester—serve as handles for sequential or orthogonal chemical modifications. The amino group provides a nucleophilic center for reactions with electrophiles, the methyl group can be activated for cyclization or functionalized, and the ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into an amide. This multi-functionality allows chemists to systematically build molecular complexity and explore diverse chemical space from a single, readily accessible starting material.

The synthesis of 6-azaindoles is a prime example of its role as a scaffold precursor. chemrxiv.orgrsc.org These scaffolds are of growing importance in medicinal chemistry, forming the core of drug candidates for treating conditions like reflux esophagitis and autoimmune diseases. chemrxiv.org Furthermore, the general class of pyridopyrimidines, accessible from aminopyridine precursors, are of considerable pharmacological importance and are investigated as potential anticancer agents and kinase inhibitors. nih.govnih.govencyclopedia.pub

Development of Novel Reagents and Ligands Derived from this compound

Substituted aminopyridines are well-established as effective ligands in coordination chemistry due to the presence of multiple nitrogen atoms that can coordinate to metal centers. This compound and its derivatives are no exception, offering potential as versatile ligands for creating novel metal complexes. The pyridine ring nitrogen acts as a strong nucleophilic center, while the exocyclic amino group can also participate in coordination, sometimes acting as a bridge between two metal ions to form polymeric structures. mdpi.com

Research on related aminopyridine ligands has shown their ability to form stable complexes with various transition metals, including copper(II) and silver(I). mdpi.com In these complexes, the pyridine ring nitrogen typically binds firmly to the metal center. mdpi.com The presence of the ester and methyl groups on the this compound scaffold would modulate the steric and electronic properties of the resulting ligand, influencing the geometry, stability, and reactivity of the metal complexes. Such tailored ligands are valuable in catalysis, materials science, and the development of therapeutic or diagnostic agents.

Additionally, the 2-amino-4-methylpyridine (B118599) framework has been utilized as a foundational scaffold for designing specific enzyme inhibitors. nih.gov By systematically modifying the core structure, a series of analogues have been synthesized and identified as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.gov This demonstrates the compound's value not just as a ligand for catalysis but also as a key building block for targeted therapeutic reagents.

Strategies for Diversity-Oriented Synthesis Utilizing this compound

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules from a common starting material, facilitating the exploration of novel chemical space in drug discovery. nih.govmdpi.com this compound is an excellent substrate for DOS due to its three distinct and orthogonally reactive functional groups.

A hypothetical DOS strategy starting from this compound could involve a branching pathway of reactions:

Scaffold Modification : The initial step could involve a core reaction, such as the [4+1] cyclization with TFAA to generate a fused 6-azaindole (B1212597) scaffold. chemrxiv.orgrsc.org

Appendage Modification : From this central scaffold, diversity can be introduced by targeting the remaining functional groups.

Amino Group : The amino functionality can be acylated, alkylated, or converted into other nitrogen-containing groups.

Ester Group : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to form amides. Alternatively, it can be reduced to a primary alcohol for further derivatization.

Methyl Group : The methyl group on the pyridine ring can be functionalized through oxidation or halogenation, providing another site for introducing diversity.

This approach allows for the rapid generation of a library of compounds with high structural and stereochemical complexity, all originating from a single, versatile building block. The title of the research on 6-azaindole synthesis, "new frontiers of diversity," explicitly highlights the potential of this chemical class in DOS applications. rsc.org

Contributions to Asymmetric Synthesis through Derivatives of this compound

While direct applications of this compound in asymmetric synthesis are not extensively documented, its derivatives hold significant potential in this field. The structure can be leveraged in two primary ways: as a precursor to chiral ligands or as a chiral building block itself.

Chiral Ligand Synthesis : The pyridine nitrogen and the exocyclic amino group are excellent metal-binding sites. By attaching a known chiral auxiliary to the amino or carboxylate group, novel chiral ligands can be synthesized. These new ligands could then be used to form transition metal complexes for asymmetric catalysis, such as asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions. The steric and electronic environment of the metal center can be fine-tuned by modifying the substituents on the pyridine ring, potentially leading to high levels of enantioselectivity in catalyzed reactions.

Chiral Building Blocks : Derivatives of the title compound can serve as intermediates for the synthesis of complex, enantiomerically pure target molecules. For example, the synthesis of arginine mimetics, such as amidinophenylalanine derivatives, has been a focus in the development of enzyme inhibitors. nih.gov These syntheses often rely on key chiral intermediates. Similarly, derivatives of this compound could be resolved into single enantiomers or undergo asymmetric transformations to create chiral synthons for incorporation into larger, biologically active molecules like peptides or natural product analogues. nih.gov

Computational and Theoretical Studies on Methyl 3 Amino 4 Methylpyridine 2 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods are used to model the behavior of electrons within a molecule, which governs its geometry, energy, and interaction with other molecules.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it a standard tool for optimizing molecular geometries and determining thermodynamic stability.

Once the geometry is optimized, vibrational frequency analysis is performed. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide theoretical vibrational spectra (like IR and Raman), which can be compared with experimental data to validate the computational model researchgate.net. The stability of the molecule is further assessed by its total electronic energy.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. mdpi.com

Analysis of the spatial distribution of these orbitals reveals likely sites for chemical reactions. The HOMO is typically localized on electron-rich parts of the molecule, while the LUMO is found on electron-deficient regions. In a study on a similar compound, methyl-3-aminothiophene-2-carboxylate, the HOMO and LUMO were found to be delocalized over the thiophene ring, with the amino group contributing significantly to the HOMO. mdpi.com For methyl 3-amino-4-methylpyridine-2-carboxylate, the HOMO is expected to be concentrated on the electron-donating amino group and the pyridine (B92270) ring, while the LUMO would likely be located on the electron-withdrawing carboxylate group and the pyridine ring.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds.
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
2-amino-3-methylpyridinium-3,5-dinitrobenzoate-7.0026-2.74100.7581 researchgate.net
Methyl-3-aminothiophene-2-carboxylateNot SpecifiedNot Specified4.537 mdpi.com
4-Methylpyridine-3,5-dicarboxylic acid hydrochloride-7.0 to -7.5-1.5 to -2.0~5.0 to 5.5 smolecule.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures (bonds, lone pairs, and anti-bonds). This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green: Regions of neutral potential.

For a molecule like this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, as these are areas with high electron density due to lone pairs. Conversely, the hydrogen atoms of the amino group and potentially the methyl group would exhibit positive potential (blue), identifying them as electrophilic sites. Such maps are crucial for understanding hydrogen bonding and other non-covalent interactions. tandfonline.com

Fukui Function Analysis for Reactivity Prediction

Fukui functions are reactivity descriptors derived from DFT that identify which atoms in a molecule are most susceptible to different types of attack. They quantify the change in electron density at a specific point in the molecule when the total number of electrons changes.

There are three main types of Fukui functions:

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

f0(r): Predicts sites for radical attack.

By calculating these values for each atom in the molecule, a detailed reactivity map can be created. For instance, in a related enaminoester, analysis revealed that specific oxygen and nitrogen atoms were most sensitive to electrophilic attack, while certain carbon atoms were most susceptible to nucleophilic attack. researchgate.net For this compound, this analysis would pinpoint the most reactive atoms, providing a more quantitative prediction of reactivity than MEP maps alone.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

While quantum chemical calculations typically focus on a single, static molecular structure at zero Kelvin, molecules in reality are dynamic and can adopt various conformations. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore this dynamic behavior.

Conformational Analysis aims to identify all stable conformers (rotational isomers) of a molecule and their relative energies. This is particularly important for molecules with rotatable single bonds, such as the bond connecting the carboxylate group to the pyridine ring in this compound. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated, revealing the energy minima that correspond to stable conformations.

Molecular Dynamics (MD) Simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of atoms, an MD simulation generates a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the study of time-dependent properties, such as conformational changes, vibrational motions, and interactions with solvent molecules. In a study of a thiophene derivative, MD simulations were used to understand the binding of the ligand with protein receptors. tandfonline.com For this compound, MD simulations could be used to study its behavior in different solvents, its flexibility, and how it might interact with a biological target.

Prediction and Interpretation of Spectroscopic Properties through Computational Methods

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. These theoretical calculations provide valuable data that complement and aid in the analysis of experimental spectra.

Theoretical vibrational analysis is a cornerstone of computational chemistry, offering detailed insights into the molecular structure and bonding of a compound. By employing methods such as DFT with basis sets like 6-311++G(d,p), researchers can calculate the harmonic vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies, when appropriately scaled, show good agreement with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra.

For a molecule like this compound, key vibrational modes would include the N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, C=O stretching of the carboxylate group, and various bending and ring deformation modes. For instance, studies on similar molecules like methyl-3-amino-2-pyrazine carboxylate have shown that the asymmetric and symmetric stretching vibrations of the NH2 group are predicted in distinct regions of the IR and Raman spectra. Specifically, the asymmetric stretching is typically found at higher wavenumbers than the symmetric stretching.

A hypothetical table of selected calculated vibrational frequencies for this compound, based on typical values for similar functional groups, is presented below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
N-H asymmetric stretch3500-3400
N-H symmetric stretch3400-3300
C-H aromatic stretch3100-3000
C-H aliphatic stretch3000-2850
C=O stretch1750-1700
C=C/C=N ring stretch1600-1450
N-H bend1650-1580
C-H bend1475-1300

This table is illustrative and based on general spectroscopic principles, as specific computational data for the target molecule is not available.

Time-dependent DFT (TD-DFT) is a widely used method for simulating electronic absorption spectra, providing information about the electronic transitions within a molecule. By calculating the excitation energies and oscillator strengths, one can predict the absorption maxima (λ_max) in the UV-Vis spectrum. These transitions typically involve the promotion of an electron from a lower energy molecular orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, like the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the UV-Vis spectrum would be characterized by π→π* and n→π* transitions associated with the pyridine ring and the carboxylate group. The amino and methyl substituents would also influence the energies of these transitions. Computational studies on related aromatic amines and pyridine derivatives often show strong absorptions in the UV region.

Electronic TransitionPredicted λ_max (nm)
π→π200-300
n→π300-400

This table is illustrative and based on general spectroscopic principles, as specific computational data for the target molecule is not available.

The Gauge-Independent Atomic Orbital (GIAO) method is a common computational approach for predicting NMR chemical shifts (δ). These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm molecular structures. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

In this compound, the proton and carbon chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylate group, as well as the methyl substituent. For example, the protons and carbons of the pyridine ring would exhibit characteristic shifts depending on their position relative to these functional groups.

AtomPredicted Chemical Shift (ppm)
Aromatic Protons6.0-8.5
Methyl Protons (pyridine)2.0-2.5
Methyl Protons (ester)3.5-4.0
Amino Protons4.0-6.0
Aromatic Carbons100-160
Carboxylate Carbon160-170
Methyl Carbon (pyridine)15-25
Methyl Carbon (ester)50-60

This table is illustrative and based on general spectroscopic principles, as specific computational data for the target molecule is not available.

Elucidation of Reaction Mechanisms through Computational Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transition states, reaction intermediates, and reaction pathways. By calculating the potential energy surface of a reaction, chemists can gain a deeper understanding of the factors that control reaction rates and selectivity. For this compound, computational methods could be used to explore its synthesis, reactivity, and degradation pathways. For instance, the nucleophilicity of the amino group and the electrophilicity of the carboxylate group can be quantified through computational analysis, providing insights into its behavior in various chemical reactions.

Studies on Non-Linear Optical (NLO) Properties

Molecules with significant NLO properties are of interest for applications in optoelectronics and photonics. Computational methods can predict NLO properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These properties are related to the response of a molecule to an applied electric field. Molecules with large hyperpolarizability values are potential candidates for NLO materials.

The presence of both electron-donating (amino) and electron-withdrawing (carboxylate) groups on the pyridine ring of this compound suggests that it may possess interesting NLO properties due to intramolecular charge transfer. DFT calculations can provide quantitative predictions of these properties.

PropertyDescription
Dipole Moment (μ)A measure of the separation of positive and negative charges in a molecule.
Polarizability (α)The ability of the electron cloud of a molecule to be distorted by an electric field.
First-Order Hyperpolarizability (β)A measure of the second-order NLO response of a molecule.

Specific calculated values for these properties for this compound are not available in the searched literature.

Advanced Analytical Methodologies for Characterization and Quantification of Methyl 3 Amino 4 Methylpyridine 2 Carboxylate and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structures of organic molecules. Techniques such as COSY, HSQC, and HMBC provide through-bond connectivity information, allowing for the assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within a molecule. sdsu.edu For a derivative of methyl 3-amino-4-methylpyridine-2-carboxylate, COSY would be used to identify adjacent protons on the pyridine (B92270) ring and any aliphatic chains.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is essential for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as the relationship between the methyl ester group and the pyridine ring.

2D NMR Technique Correlation Information Gained for this compound Derivatives
COSY¹H - ¹H J-couplingIdentifies neighboring protons on the pyridine ring and substituents.
HSQC¹H - ¹³C one-bond couplingAssigns carbon signals directly attached to specific protons.
HMBC¹H - ¹³C multiple-bond couplingEstablishes connectivity between different parts of the molecule, including quaternary carbons.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it allows for the detailed analysis of the molecule's structure by observing how it breaks apart. The fragmentation patterns of pyridine derivatives are influenced by the substituents on the ring. For pyridine-carboxylate derivatives, common fragmentation pathways involve the loss of the ester group or parts of it. nih.govlibretexts.orgresearchgate.net

Table of Expected Fragments for this compound:

Fragment Description
[M]+•Molecular ion
[M - •OCH₃]+Loss of the methoxy radical
[M - COOCH₃]+Loss of the entire methoxycarbonyl group

Advanced Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR) and Raman Spectroscopy with Computational Correlation)

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.govresearchgate.net For this compound, key vibrational modes include the N-H stretches of the amino group, C=O stretch of the ester, and various C=C and C=N stretching modes of the pyridine ring. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to achieve a more accurate assignment of the observed vibrational bands. researchgate.net

Characteristic Vibrational Frequencies:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) (FT-IR) Typical Wavenumber (cm⁻¹) (Raman)
Amino (N-H)Stretching3500–32003500–3200
Ester (C=O)Stretching1750–17301750–1730
Pyridine Ring (C=C, C=N)Stretching1600–14501600–1450
Methyl (C-H)Stretching2960–28502960–2850

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. researchgate.net

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The solid-state structure of this compound and its derivatives is significantly influenced by intermolecular and intramolecular interactions.

Hydrogen Bonding : The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. quora.comacs.orgrsc.org These interactions play a crucial role in the formation of supramolecular structures. rsc.org

Common Intermolecular Interactions in Aminopyridine Derivatives:

Interaction Type Description
N-H···NHydrogen bond between the amino group and the pyridine nitrogen.
N-H···OHydrogen bond between the amino group and the ester oxygen.
C-H···OWeak hydrogen bond involving a C-H bond and an oxygen atom.
π-π stackingInteraction between the aromatic rings of adjacent molecules. researchgate.net

Chromatographic Methods for Purity Assessment and Process Monitoring (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. researchgate.netdtic.mil It is an essential tool for assessing the purity of synthesized this compound and for monitoring the progress of reactions in which it is involved. researchgate.net

Reverse-phase HPLC is a common mode used for the analysis of pyridine derivatives. researchgate.nethelixchrom.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound can be adjusted by changing the composition of the mobile phase, such as the ratio of organic solvent to water and the pH. helixchrom.com

Typical HPLC Parameters for Pyridine Derivatives:

Parameter Description
Column C18 (nonpolar stationary phase)
Mobile Phase A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
Detector UV-Vis detector, as the pyridine ring absorbs UV light.
Mode Isocratic (constant mobile phase composition) or gradient (changing mobile phase composition).

Medicinal Chemistry Potential and Ligand Design Principles of Methyl 3 Amino 4 Methylpyridine 2 Carboxylate Scaffolds Pre Clinical and Theoretical Aspects

Structure-Activity Relationship (SAR) Studies of Methyl 3-amino-4-methylpyridine-2-carboxylate Derivatives

While specific structure-activity relationship (SAR) studies exclusively focused on this compound are not extensively available in the public domain, valuable insights can be drawn from studies on analogous aminopyridine derivatives. Research on related scaffolds, such as 2-amino-4-methylpyridines, has demonstrated the importance of substituent positioning and nature on biological activity.

For instance, in the context of designing inhibitors for inducible nitric oxide synthase (iNOS), SAR studies on 2-amino-4-methylpyridine (B118599) analogs have revealed that substitutions at the 6-position of the pyridine (B92270) ring can significantly influence potency and selectivity. nih.gov Computational calculations on these analogs suggested that the 6-position is the most tolerant for introducing substituents. nih.gov This suggests that for the this compound scaffold, modifications at positions not occupied by the core functional groups could be a fruitful area for SAR exploration.

Key considerations for SAR studies on this scaffold would likely include:

Modification of the Carboxylate Group: Conversion of the methyl ester to other esters, amides, or carboxylic acids could modulate the compound's polarity, hydrogen bonding capacity, and metabolic stability. This could in turn affect its binding affinity to a target and its pharmacokinetic properties.

Substitution on the Amino Group: Acylation or alkylation of the 3-amino group would alter its hydrogen-bonding potential and steric profile, which could be critical for interaction with specific amino acid residues in a target protein's binding site.

Alterations to the Methyl Group: While the 4-methyl group might seem like a simple substituent, its replacement with other alkyl groups or functional moieties could impact the molecule's lipophilicity and van der Waals interactions within a binding pocket.

Substitution on the Pyridine Ring: Exploring substitutions at the vacant positions on the pyridine ring could lead to the discovery of new interactions with a biological target, potentially enhancing potency and selectivity.

A hypothetical SAR study might involve synthesizing a library of derivatives with systematic variations at these positions and evaluating their activity against a specific biological target, such as a kinase or a receptor. The resulting data would be crucial for building a comprehensive SAR model for this class of compounds.

Scaffold Design for Targeting Specific Biological Pathways and Receptors (In Vitro and Theoretical)

The design of scaffolds based on this compound for targeting specific biological pathways and receptors is an area of active interest in medicinal chemistry. The inherent properties of the aminopyridine core make it an attractive starting point for developing inhibitors of various enzymes, particularly kinases, due to its ability to form key hydrogen bond interactions with the hinge region of the ATP binding site.

Theoretical approaches, such as scaffold hopping and bioisosteric replacement, can be employed to design novel derivatives with improved properties. Scaffold hopping involves replacing the core structure with a different but functionally equivalent scaffold to explore new chemical space and potentially discover compounds with improved potency, selectivity, or pharmacokinetic profiles. For the this compound scaffold, one might consider replacing the pyridine ring with other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine (B50134) to modulate the electronic properties and hydrogen bonding patterns.

Bioisosteric replacement is another key strategy where a functional group is replaced by another group with similar physical and chemical properties. For example, the methyl carboxylate group could be replaced with a bioisostere such as a tetrazole or a hydroxamic acid, which can mimic the charge distribution and hydrogen bonding capabilities of a carboxylic acid but may offer advantages in terms of metabolic stability or cell permeability.

The design process for targeting a specific receptor would typically involve:

Target Identification and Validation: Identifying a biologically relevant target, such as a receptor or enzyme implicated in a disease pathway.

Pharmacophore Modeling: Defining the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding to the target. The this compound scaffold itself presents several of these features.

Scaffold Elaboration: Designing and synthesizing a library of derivatives where different substituents are introduced to probe the binding pocket of the target and optimize interactions.

For example, to design an inhibitor for a specific kinase, the amino group and the pyridine nitrogen could be positioned to interact with the hinge region, while other parts of the scaffold are modified to occupy hydrophobic pockets and interact with other key residues in the ATP binding site.

Rational Drug Design Approaches Utilizing this compound Scaffolds

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and function. The this compound scaffold is well-suited for such approaches due to its synthetic tractability and the potential for its functional groups to engage in specific interactions with protein targets.

A common rational design strategy is structure-based drug design (SBDD), which relies on the three-dimensional structure of the target protein, often determined by X-ray crystallography or NMR spectroscopy. With a known target structure, medicinal chemists can design molecules that fit precisely into the binding site and form favorable interactions.

For the this compound scaffold, SBDD could be applied as follows:

Docking and Scoring: The scaffold and its virtual derivatives can be computationally docked into the active site of a target protein. Scoring functions are then used to predict the binding affinity and identify the most promising candidates for synthesis.

Fragment-Based Drug Discovery (FBDD): The core scaffold could be considered a fragment that binds to a specific region of the target. X-ray crystallography can be used to determine the binding mode of this fragment, and then the molecule can be "grown" or elaborated by adding substituents that extend into adjacent pockets of the binding site to increase affinity and selectivity.

Another rational approach is ligand-based drug design (LBDD), which is employed when the 3D structure of the target is unknown. LBDD relies on the knowledge of other molecules that bind to the target. By analyzing the common structural features of these known ligands, a pharmacophore model can be developed. The this compound scaffold can then be used as a template to design new molecules that fit this pharmacophore model.

The integration of computational methods with synthetic chemistry is central to modern rational drug design. For the this compound scaffold, this would involve a cycle of design, synthesis, biological testing, and structural analysis to iteratively improve the properties of the lead compounds.

In Silico Screening and Molecular Docking Studies of this compound Analogs with Biological Targets

In silico screening, including virtual screening and molecular docking, represents a powerful and cost-effective method for identifying potential drug candidates from large compound libraries. While specific in silico screening studies for this compound are not widely reported, the principles of these techniques can be readily applied to this scaffold.

Virtual screening involves computationally searching large databases of chemical compounds to identify those that are likely to bind to a specific biological target. This can be done using either ligand-based or structure-based approaches. For the this compound scaffold, one could search for commercially available or synthetically accessible analogs and screen them against a target of interest.

Molecular docking is a key component of structure-based virtual screening. It predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. The process involves:

Preparation of the Target and Ligand: Obtaining the 3D structures of the target protein (often from the Protein Data Bank) and the ligand (the this compound analog).

Docking Simulation: Using a docking program to place the ligand into the binding site of the protein in various conformations and orientations.

Scoring and Analysis: Evaluating the predicted binding poses using a scoring function that estimates the binding affinity. The top-scoring compounds are then selected for further experimental validation.

Molecular docking studies could be used to predict how analogs of this compound might bind to various targets, such as:

Kinases: The aminopyridine moiety is a known hinge-binding motif. Docking studies could explore how different substitutions on the scaffold affect its interaction with the ATP binding site of various kinases.

G-protein coupled receptors (GPCRs): The scaffold could be docked into the binding pockets of GPCRs to explore potential agonistic or antagonistic activities.

Other Enzymes: The functional groups on the scaffold could allow it to interact with the active sites of various other enzymes, such as proteases or metabolic enzymes.

The results of in silico screening and molecular docking can provide valuable hypotheses about the potential biological activities of this compound derivatives and guide the selection of compounds for synthesis and biological testing.

Enzyme Inhibition Studies of this compound Derivatives

The this compound scaffold is a promising starting point for the development of enzyme inhibitors. The aminopyridine core is a well-established pharmacophore in many enzyme inhibitors, particularly those targeting kinases.

While specific enzyme inhibition data for this compound itself is limited in publicly available literature, studies on closely related analogs provide strong evidence for its potential. For example, 2-amino-4-methylpyridine has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS). nih.gov In vitro studies showed that this compound inhibited iNOS activity with high potency. nih.gov Enzyme kinetic studies indicated that the inhibition was competitive with respect to the substrate, arginine. nih.gov

Based on such findings for analogous compounds, it is plausible that derivatives of this compound could also exhibit inhibitory activity against a range of enzymes. In vitro enzyme inhibition assays would be the primary method to evaluate this potential. These assays typically involve:

Enzyme and Substrate Preparation: Purifying the target enzyme and preparing a suitable substrate that produces a measurable signal upon enzymatic conversion.

Inhibition Assay: Incubating the enzyme with its substrate in the presence of varying concentrations of the test compound (a derivative of this compound).

Data Analysis: Measuring the rate of the enzymatic reaction and calculating the concentration of the inhibitor required to reduce the enzyme's activity by 50% (the IC50 value).

A hypothetical enzyme inhibition study for a series of this compound derivatives against a target kinase might yield data like that presented in the interactive table below. Such data would be instrumental in establishing the SAR for enzyme inhibition and for optimizing the lead compounds.

Hypothetical Enzyme Inhibition Data for this compound Derivatives This table is for illustrative purposes and does not represent real experimental data.

Compound IDR1 (at position 6)R2 (on amino group)R3 (on carboxylate)Kinase X IC50 (nM)
MAMC-1-H-H-CH3500
MAMC-2-Cl-H-CH3150
MAMC-3-H-COCH3-CH3800
MAMC-4-H-H-CH2CH3450
MAMC-5-OCH3-H-CH375

Future Directions and Emerging Research Avenues for Methyl 3 Amino 4 Methylpyridine 2 Carboxylate

Development of Novel and Sustainable Synthetic Strategies

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that can be hazardous and environmentally taxing. rasayanjournal.co.in Future research will likely focus on developing greener, more sustainable synthetic routes to methyl 3-amino-4-methylpyridine-2-carboxylate and its analogues. nih.gov Key areas of development include:

Green Chemistry Approaches: The adoption of green chemistry principles is paramount. ijarsct.co.in This involves utilizing environmentally benign solvents (like water or deep eutectic solvents), minimizing waste, and employing renewable resources. ijarsct.co.in Techniques such as microwave-assisted synthesis and ultrasound-assisted reactions, which often lead to shorter reaction times and higher yields, are promising avenues for exploration. rasayanjournal.co.innih.gov

Catalytic Systems: Moving away from stoichiometric reagents towards catalytic systems can significantly improve atom economy. Research into novel catalysts, including biocatalysts and enzyme-mediated reactions, could provide highly selective and efficient pathways to the target molecule under mild conditions. ijarsct.co.in Copper-catalyzed amination reactions, for instance, have shown promise for the synthesis of various aminopyridines using aqueous ammonia (B1221849), a cheap and easy-to-handle reagent. lookchem.com

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple reactants combine in a single step to form a complex product, reducing the need for intermediate purification steps, thereby saving time, energy, and resources. rasayanjournal.co.inresearchgate.net Designing an MCR for this compound would represent a significant advancement in its synthesis.

Table 1: Comparison of Traditional vs. Prospective Sustainable Synthetic Approaches
ParameterTraditional SynthesisFuture Sustainable Synthesis
SolventsOften hazardous organic solventsWater, ionic liquids, deep eutectic solvents, or solvent-free conditions rasayanjournal.co.inijarsct.co.in
CatalystsStoichiometric or heavy metal reagentsBiocatalysts, recyclable green catalysts, earth-abundant metal catalysts (e.g., copper) ijarsct.co.inlookchem.com
MethodologyMulti-step, lengthy proceduresOne-pot multicomponent reactions, microwave or ultrasound-assisted synthesis nih.govresearchgate.net
EfficiencyLower yields, significant byproductsHigher yields, high atom economy, minimal waste rasayanjournal.co.in

Exploration of Unconventional Reactivity Patterns and Catalysis

The unique electronic and structural features of this compound—an electron-donating amino group, an electron-withdrawing carboxylate group, and a basic pyridine nitrogen—suggest a rich and underexplored reactivity.

Future research is expected to delve into:

Ligand Development for Asymmetric Catalysis: Pyridine-derived ligands are cornerstones of coordination chemistry and catalysis. nih.gov The subject compound is an ideal precursor for developing novel chiral ligands. The amino and carboxylate groups can be readily modified to create bidentate or polydentate ligands capable of coordinating with various transition metals. These new catalytic complexes could be applied to a range of asymmetric reactions, opening new pathways for the synthesis of chiral molecules. nih.govazom.com

Coordination Chemistry and Supramolecular Assemblies: The ability of aminopyridine ligands to form stable complexes and coordination polymers is well-documented. researchgate.netmdpi.com The interplay between the amino group, the pyridine nitrogen, and the carboxylate function could lead to the formation of novel metal-organic frameworks (MOFs) or supramolecular structures with interesting properties and applications in gas storage, separation, or sensing. researchgate.net

Dearomatization Reactions: The dearomatization of pyridinium (B92312) salts is a powerful tool for synthesizing complex three-dimensional molecules like dihydropyridines and piperidines. rsc.org Investigating the reactivity of activated derivatives of this compound in organocatalytic or transition-metal-catalyzed dearomatization reactions could provide access to novel and structurally diverse heterocyclic scaffolds. rsc.org

Advanced Material Science Applications of this compound Derivatives

Pyridine-based compounds are integral to the development of advanced functional materials, particularly in optoelectronics. rsc.org The unique donor-acceptor structure inherent in this compound makes its derivatives attractive candidates for material science applications.

Emerging research could focus on:

Optoelectronic Materials: Donor-acceptor π-conjugated systems are crucial for applications in organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgtaylorfrancis.com By chemically modifying the amino and carboxylate groups to extend the π-conjugation, derivatives of the title compound could be engineered to function as electron-transporting materials, hole-transporting materials, or emitters in optoelectronic devices. rsc.org Theoretical studies using density functional theory (DFT) could guide the design of oligomers and polymers with tailored helical structures and desirable optoelectronic properties. rsc.orgresearchgate.net

Fluorescent Sensors: The pyridine ring system is often a component of fluorescent chemosensors. Derivatives could be designed to exhibit changes in their fluorescence properties upon binding to specific metal ions or anions, leading to applications in environmental monitoring or biological imaging.

Polymer Chemistry: The bifunctional nature of the molecule (amino and ester groups) allows it to be used as a monomer in polymerization reactions. This could lead to the creation of novel polyamides or polyesters incorporating the pyridine moiety into the polymer backbone, potentially imparting unique thermal, mechanical, or conductive properties.

Table 2: Potential Material Science Applications and Required Modifications
Application AreaPotential Role of DerivativeRequired Molecular Modification
Organic Light-Emitting Diodes (OLEDs)Electron Transporting Material (ETM) or EmitterAttachment of aromatic π-conjugated moieties to extend conjugation and tune HOMO/LUMO levels. rsc.org
Organic Solar Cells (OSCs)Donor or Acceptor MaterialCreation of a D-A-D type structure by functionalizing the amino and carboxylate groups. taylorfrancis.com
Fluorescent SensorsChelating FluorophoreIntroduction of a receptor unit for specific analyte binding and a fluorophore moiety.
Coordination Polymers / MOFsOrganic Linker / LigandUse of the compound as a building block to coordinate with metal ions. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

The intersection of artificial intelligence (AI) and chemistry is rapidly accelerating the pace of discovery. acs.org For a molecule like this compound, AI and machine learning (ML) can play a transformative role.

Future directions in this area include:

Predictive Synthesis: ML algorithms can be trained on vast reaction databases to predict the outcomes of chemical reactions, including identifying optimal conditions and predicting yields. nih.govresearchgate.net This can significantly reduce the experimental effort required to develop efficient synthetic routes for the target compound and its derivatives. digitellinc.com

Catalyst Design and Discovery: AI can accelerate the discovery of new catalysts by predicting the performance of potential ligand-metal combinations. arxiv.orgoaepublish.com By analyzing large datasets, ML models can identify key structural features that influence catalytic activity and selectivity, guiding the design of novel catalysts based on the this compound scaffold. oaepublish.com

Property Prediction for Materials: Machine learning models can predict the physicochemical and optoelectronic properties of hypothetical molecules. researchgate.net This allows for the in silico screening of large virtual libraries of derivatives, identifying the most promising candidates for specific material applications before committing to their synthesis and characterization. This data-driven approach can dramatically speed up the development of new high-performance materials. oaepublish.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing methyl 3-amino-4-methylpyridine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting from substituted pyridine precursors. For example:

  • Amino group introduction : Nitration followed by catalytic hydrogenation or nucleophilic substitution using ammonia/amines.
  • Esterification : Carbodiimide coupling agents like DCC with DMAP as a catalyst are widely used for ester formation in similar pyridine derivatives .
    • Optimization : Adjust reaction temperature (60–100°C), solvent polarity (DMF, THF), and reagent stoichiometry. Monitor intermediates via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradients) to improve yield (target: >70%) and purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural confirmation :

  • NMR spectroscopy : 1H NMR (e.g., methyl ester singlet at δ 3.8–4.0 ppm; pyridine ring protons at δ 7.0–8.5 ppm) and 13C NMR (ester carbonyl at ~165–170 ppm) .
  • Mass spectrometry : ESI-TOF to confirm molecular ion ([M+H]+) and fragmentation patterns.
    • Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 reverse-phase columns; retention time comparison against standards ensures >95% purity .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve structural ambiguities in this compound derivatives?

  • Methodology : Grow single crystals via slow evaporation (solvent: methanol/water). Collect diffraction data (Mo-Kα radiation) and refine using SHELXL to model bond lengths, angles, and hydrogen bonding. For example, SHELX effectively resolves positional disorder in methyl or amino groups .
  • Application : Resolve discrepancies between NMR (solution-state) and crystallographic (solid-state) data, particularly for tautomeric forms or stereochemistry .

Q. What strategies reconcile contradictions between experimental NMR data and computational (DFT) predictions?

  • Approach :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (PCM for DMSO or CDCl3) to simulate NMR shifts.
  • Use variable-temperature NMR to detect dynamic processes (e.g., amino group rotation) that may cause signal broadening .
    • Case study : If calculated 13C NMR deviates by >2 ppm, re-evaluate solvent effects or consider alternative tautomers.

Q. How can regioselectivity challenges in introducing substituents be addressed during synthesis?

  • Directing groups : Protect the pyridine nitrogen with Boc or acetyl groups to direct electrophilic substitution to the 3-position.
  • Cross-coupling : Use Pd-catalyzed Buchwald-Hartwig amination for selective amino group installation. Optimize ligand (XPhos) and base (Cs2CO3) to minimize side products .
  • Case study : For competing methyl group introduction, employ Friedel-Crafts alkylation with methyl iodide and Lewis acids (AlCl3) under inert conditions .

Methodological Notes

  • Evidence-based : Citations derive from peer-reviewed methodologies (e.g., SHELX for crystallography , DCC/DMAP for esterification ).
  • Data gaps : No direct evidence for the target compound, but analogous pyridine derivatives and synthetic strategies are referenced.

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